N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide
Description
The compound N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core substituted with a tetrahydrofuran-2-ylmethyl aminoethyl ketone group and a thiophen-2-yl acetamide moiety .
Properties
IUPAC Name |
N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c23-16(7-13-4-2-6-27-13)20-18-14-10-26-11-15(14)21-22(18)9-17(24)19-8-12-3-1-5-25-12/h2,4,6,12H,1,3,5,7-11H2,(H,19,24)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOZZCJYGGJNBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and research findings related to its efficacy in various therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 406.5 g/mol. Its structure features a thieno[3,4-c]pyrazole framework, which is known for its diverse biological activities. The presence of the tetrahydrofuran ring adds to its structural complexity and potential pharmacological properties.
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study focusing on similar compounds demonstrated their ability to protect erythrocytes from oxidative damage induced by toxic agents like 4-nonylphenol in fish models. The results showed a marked reduction in erythrocyte malformations when treated with these derivatives compared to control groups, suggesting their potential as protective agents against oxidative stress .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
2. Anti-inflammatory Properties
Thieno[3,4-c]pyrazole compounds have been reported to inhibit phosphodiesterase (PDE) enzymes selectively, which are implicated in inflammatory processes. This inhibition can lead to reduced inflammation and suggests potential applications in treating inflammatory diseases .
3. Antimicrobial and Anticancer Activities
The compound's structural characteristics position it as a candidate for antimicrobial and anticancer research. Pyrazole derivatives are known for their broad spectrum of biological activities, including antibacterial and antifungal effects. Preliminary studies suggest that modifications in the thieno[3,4-c]pyrazole framework can enhance these properties .
Case Studies and Research Findings
Several studies have explored the biological activity of thieno[3,4-c]pyrazole derivatives:
- Erythrocyte Protection Study : In a controlled experiment involving Clarias gariepinus, thieno[3,4-c]pyrazole compounds were shown to significantly mitigate the adverse effects of toxins on red blood cells, highlighting their antioxidant potential .
- Inhibition of Cancer Cell Lines : Research on related pyrazole compounds has indicated promising results in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Inflammatory Response Modulation : The anti-inflammatory effects observed in animal models suggest that these compounds could be developed into therapeutic agents for managing conditions such as arthritis and other inflammatory disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural similarities with several classes of bioactive molecules, particularly those containing thiophene, pyrazole, and acetamide functionalities. Key comparisons include:
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide
- Structural Features: This analog replaces the thieno[3,4-c]pyrazole with a tetrahydrobenzothiophene ring and incorporates a pyrazine-thiadiazole hybrid structure.
Thiophene-Triazole Derivatives
- Structural Features : Compounds such as N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides feature triazole-thioacetamide linkages instead of pyrazole-acetamide groups.
- Biological Activity : Exhibited cytotoxicity against cancer cell lines, attributed to the triazole-thioether motif’s ability to disrupt redox balance .
- Key Difference : The triazole ring enhances metabolic stability but may reduce hydrogen-bonding capacity compared to the pyrazole core in the target compound .
4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives
- Structural Features : Synthesized via cyclization of thiazole precursors, these derivatives prioritize benzo[b]thiophene scaffolds.
- Reactivity: The 2-amino group in these compounds undergoes acetylation or cyanomethylation, highlighting divergent synthetic pathways compared to the target compound’s ketone-functionalized side chain .
Comparative Data Table
Hydrogen Bonding and Crystallography
The tetrahydrofuran oxygen and pyrazole N-H groups in the target compound may form intermolecular hydrogen bonds, influencing its solid-state properties and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
